3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924215
InChI: InChI=1S/C7H3BrCl2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H
SMILES:
Molecular Formula: C7H3BrCl2N2
Molecular Weight: 265.92 g/mol

3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine

CAS No.:

Cat. No.: VC15924215

Molecular Formula: C7H3BrCl2N2

Molecular Weight: 265.92 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine -

Specification

Molecular Formula C7H3BrCl2N2
Molecular Weight 265.92 g/mol
IUPAC Name 3-bromo-4,6-dichloropyrazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H3BrCl2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H
Standard InChI Key KAXWMEWFSCLQNW-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(C=NN2C=C1Cl)Br)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a pyrazolo[1,5-A]pyridine system, a bicyclic structure formed by fusing a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The bromine atom occupies the 3-position of the pyrazole moiety, while chlorine atoms are located at the 4- and 6-positions of the pyridine ring . This substitution pattern creates distinct electronic effects: the electron-withdrawing halogens reduce electron density at the fused ring system, enhancing susceptibility to nucleophilic attack at the 2- and 7-positions.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies of analogous pyrazolo[1,5-A]pyridines reveal characteristic shifts for protons adjacent to halogen atoms. For example, in 6-bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile, the methoxy group resonates at δ 3.9 ppm (singlet), while aromatic protons appear as doublets between δ 7.5 and 8.2 ppm . Density functional theory (DFT) calculations predict a planar geometry for the fused ring system, with bond lengths of 1.34 Å for the N–N bond in the pyrazole ring and 1.41 Å for the C–Br bond .

Synthetic Methodologies

Bromination and Chlorination Strategies

The synthesis of 3-bromo-4,6-dichloropyrazolo[1,5-A]pyridine typically involves sequential halogenation steps. A representative route begins with the bromination of pyrazolo[1,5-A]pyridine-3-carboxylic acid using NN-bromosuccinimide (NBS) in N,NN,N-dimethylformamide (DMF) at room temperature, yielding 3-bromopyrazolo[1,5-A]pyridine with a 76% yield . Subsequent chlorination at the 4- and 6-positions can be achieved using phosphorus oxychloride (POCl3\text{POCl}_3) under reflux conditions, though optimized protocols for this specific compound remain underreported in open literature.

Palladium-Catalyzed Cross-Coupling

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient aromatic system facilitates nucleophilic substitution at halogenated positions. For example, the bromine atom at the 3-position can be replaced by amines, alkoxides, or thiols under mild conditions. In a study of 3-bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (a structural analog), treatment with sodium methoxide in methanol displaced bromine within 2 hours at 60°C . Similar reactivity is expected for 3-bromo-4,6-dichloropyrazolo[1,5-A]pyridine, enabling the synthesis of derivatives with tailored electronic properties.

Metal-Halogen Exchange Reactions

The bromine atom participates in lithium-halogen exchange reactions, forming a lithium intermediate that reacts with electrophiles such as carbonyl compounds or alkyl halides. This strategy has been employed to synthesize 2-substituted pyrazolo[1,5-A]pyridines, which are challenging to access via direct methods .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and immunosuppressants. A patent by Hoffmann-La Roche describes its use in preparing PDK1 inhibitors, which show promise in treating autoimmune hepatitis and type 1 diabetes . The bromine and chlorine atoms act as handles for introducing sulfonamide or urea moieties via cross-coupling.

Materials Science

Halogenated heterocycles are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The electronegative halogens in 3-bromo-4,6-dichloropyrazolo[1,5-A]pyridine improve electron injection efficiency, making it a candidate for electron-transport layers in optoelectronic devices.

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